molecular formula C13H16N2O2S2 B7545746 2-(1-Methylsulfonylpiperidin-2-yl)-1,3-benzothiazole

2-(1-Methylsulfonylpiperidin-2-yl)-1,3-benzothiazole

Cat. No. B7545746
M. Wt: 296.4 g/mol
InChI Key: IYQKHABXPYTWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methylsulfonylpiperidin-2-yl)-1,3-benzothiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a benzothiazole ring and a piperidine ring with a methylsulfonyl group attached to it.

Mechanism of Action

The mechanism of action of 2-(1-Methylsulfonylpiperidin-2-yl)-1,3-benzothiazole is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of these diseases.
Biochemical and Physiological Effects:
2-(1-Methylsulfonylpiperidin-2-yl)-1,3-benzothiazole has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1-Methylsulfonylpiperidin-2-yl)-1,3-benzothiazole is its potential use as a fluorescent probe for the detection of metal ions in biological samples. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-(1-Methylsulfonylpiperidin-2-yl)-1,3-benzothiazole. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the study of its potential use as a therapeutic agent for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, 2-(1-Methylsulfonylpiperidin-2-yl)-1,3-benzothiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in science.

Synthesis Methods

The synthesis of 2-(1-Methylsulfonylpiperidin-2-yl)-1,3-benzothiazole involves the condensation reaction between 2-aminobenzenethiol and 1-methylpiperidin-2-one in the presence of a suitable acid catalyst. The reaction is carried out at elevated temperatures and requires careful control of the reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

2-(1-Methylsulfonylpiperidin-2-yl)-1,3-benzothiazole has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

2-(1-methylsulfonylpiperidin-2-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-19(16,17)15-9-5-4-7-11(15)13-14-10-6-2-3-8-12(10)18-13/h2-3,6,8,11H,4-5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQKHABXPYTWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylsulfonylpiperidin-2-yl)-1,3-benzothiazole

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